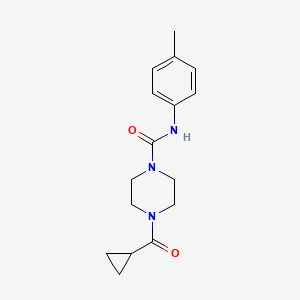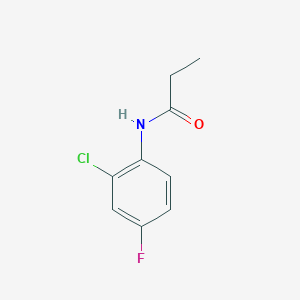
n-(2-Chloro-4-fluorophenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-4-fluorophenyl)propionamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. CF3 is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, which is known for its analgesic and anti-inflammatory properties. CF3 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of n-(2-Chloro-4-fluorophenyl)propionamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. n-(2-Chloro-4-fluorophenyl)propionamide has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, n-(2-Chloro-4-fluorophenyl)propionamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
n-(2-Chloro-4-fluorophenyl)propionamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, pain, and fever, similar to its parent compound flurbiprofen. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide has been shown to inhibit the growth and proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and reduce Aβ accumulation in animal models of Alzheimer's disease. Furthermore, n-(2-Chloro-4-fluorophenyl)propionamide has been shown to improve endothelial function and reduce inflammation in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chloro-4-fluorophenyl)propionamide has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications in various fields. However, n-(2-Chloro-4-fluorophenyl)propionamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For research include further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in clinical trials. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.
Synthesemethoden
The synthesis of n-(2-Chloro-4-fluorophenyl)propionamide involves the reaction of 2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base, such as triethylamine, to yield n-(2-Chloro-4-fluorophenyl)propionamide. The reaction occurs through nucleophilic substitution, where the amine group of the 2-chloro-4-fluoroaniline attacks the carbonyl carbon of the propionyl chloride, leading to the formation of n-(2-Chloro-4-fluorophenyl)propionamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-4-fluorophenyl)propionamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, similar to its parent compound flurbiprofen. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide has shown promising results as a potential anticancer agent, inhibiting the growth and proliferation of various cancer cell lines in vitro and in vivo. n-(2-Chloro-4-fluorophenyl)propionamide has also been studied for its potential use in Alzheimer's disease, where it has been shown to reduce amyloid-beta (Aβ) accumulation and improve cognitive function in animal models. Furthermore, n-(2-Chloro-4-fluorophenyl)propionamide has been investigated for its potential cardiovascular benefits, where it has been shown to improve endothelial function and reduce inflammation in animal models of hypertension.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVBPKRTUCFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Chloro-4-fluorophenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
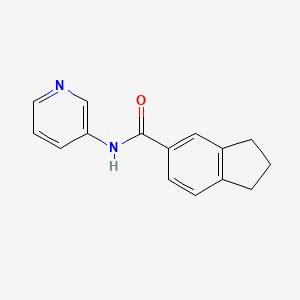
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
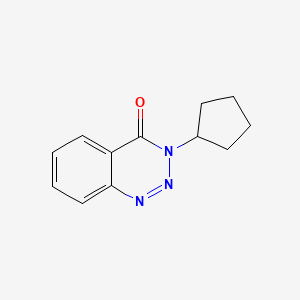
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
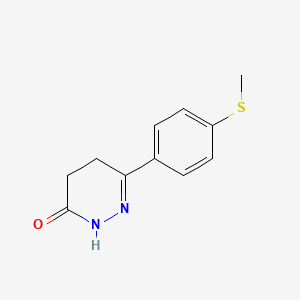
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)
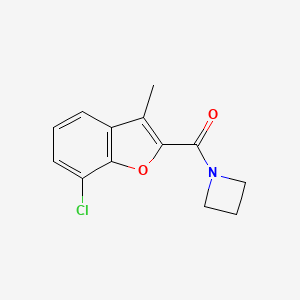
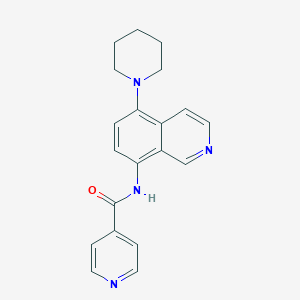
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

